molecular formula C4H6ClFO4S B6197304 3-[(chlorocarbonyl)oxy]propane-1-sulfonyl fluoride CAS No. 2680533-88-2

3-[(chlorocarbonyl)oxy]propane-1-sulfonyl fluoride

Cat. No.: B6197304
CAS No.: 2680533-88-2
M. Wt: 204.6
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Description

3-[(chlorocarbonyl)oxy]propane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H6ClFO4S. It is known for its reactivity and is used in various chemical processes and applications. This compound is particularly notable for its role in the synthesis of other chemical entities and its utility in scientific research.

Preparation Methods

The synthesis of 3-[(chlorocarbonyl)oxy]propane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with appropriate reagents under mild conditions. This method is advantageous due to its simplicity and the availability of the starting materials . Industrial production methods often involve the use of phase transfer catalysts to facilitate the reaction and improve yield.

Chemical Reactions Analysis

3-[(chlorocarbonyl)oxy]propane-1-sulfonyl fluoride undergoes various types of chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include nucleophiles and electrophiles, which react with the compound to form different products. For example, the compound can react with amines to form sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of complex molecules. In biology, it serves as a tool for modifying biomolecules and studying enzyme mechanisms. In medicine, it is used in the development of drugs and diagnostic agents. Industrially, it is employed in the production of various chemical intermediates and specialty chemicals .

Mechanism of Action

The mechanism of action of 3-[(chlorocarbonyl)oxy]propane-1-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is due to the presence of the sulfonyl fluoride group, which is highly electrophilic and can react with nucleophilic sites on proteins and other biomolecules. This property makes it useful in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

3-[(chlorocarbonyl)oxy]propane-1-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as 2-nitrobenzenesulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride. These compounds share similar reactivity but differ in their specific applications and reactivity profiles. For example, 2-nitrobenzenesulfonyl fluoride is effective in targeting Gram-negative bacteria, while (2-aminoethyl)benzenesulfonyl fluoride is used as a serine protease inhibitor .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique reactivity and ability to form covalent bonds with nucleophiles make it a valuable tool in chemical synthesis, biological research, and pharmaceutical development.

Properties

CAS No.

2680533-88-2

Molecular Formula

C4H6ClFO4S

Molecular Weight

204.6

Purity

95

Origin of Product

United States

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